![molecular formula C20H21N3O3 B2601168 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005127-71-8](/img/structure/B2601168.png)
5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural exploration of similar compounds involve advanced spectroscopic and thermodynamic methods. For example, a study by Prasad et al. (2018) details the synthesis and characterization of a racemic compound, focusing on spectral analysis and molecular geometry optimizations compared with experimental results. This research underscores the importance of diketo monomer structures and provides insights into the electronic and molecular interactions essential for further applications (S. Benaka Prasad et al., 2018).
Anti-inflammatory and Immunomodulatory Potential
Compounds related to the specified molecule have been studied for their anti-inflammatory effects. A study highlighted the anti-inflammatory activities of new derivatives from the fruiting body of Antrodia camphorata, demonstrating their potential to modulate macrophage-mediated responses. This suggests that similar compounds could have therapeutic applications in controlling inflammation and immune responses (S. Chien et al., 2008).
Corrosion Inhibition
Research into pyrrole-2,5-dione derivatives has identified their effectiveness as corrosion inhibitors for carbon steel in acidic environments. A study by Zarrouk et al. (2015) found that these compounds significantly reduce corrosion rates, suggesting potential applications in industrial maintenance and preservation strategies (A. Zarrouk et al., 2015).
Electronic and Photophysical Properties
The exploration of diketo-pyrrolo-pyrrole derivatives for their electronic and photophysical properties is another area of interest. Studies have synthesized and characterized isomeric pairs and polymorphs to understand their Raman spectra, sublimation temperatures, and intermolecular interactions. These insights are crucial for developing materials with specific optical and electronic behaviors, such as in photovoltaics or organic electronics (S. Lun̆ák et al., 2010).
Polymer Solar Cells
A novel n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) has been synthesized for use as an electron transport layer in inverted polymer solar cells. This study by Hu et al. (2015) demonstrates the potential of such compounds to enhance the power conversion efficiency of solar cells, highlighting their importance in renewable energy technologies (Lin Hu et al., 2015).
Propriétés
IUPAC Name |
5-(2-methylpropyl)-2-phenyl-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-22-19(24)16-17(14-8-10-21-11-9-14)23(26-18(16)20(22)25)15-6-4-3-5-7-15/h3-11,13,16-18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSUPPPKXYREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

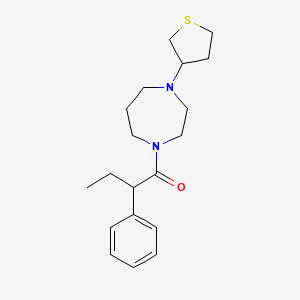


![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)
![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B2601096.png)
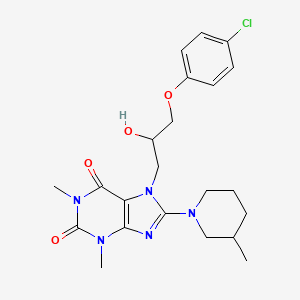
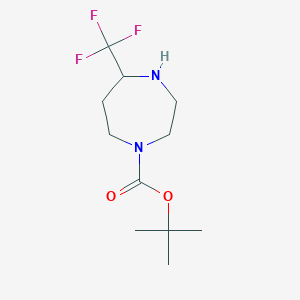
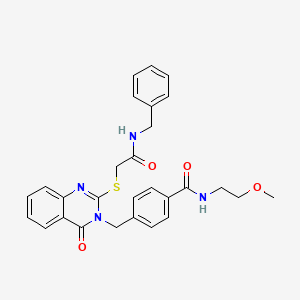
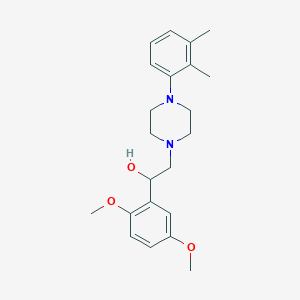
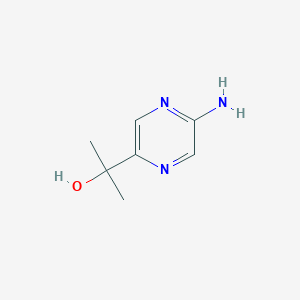

![2-methyl-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2601108.png)
